![molecular formula C9H5ClN2 B576065 5-chloro-1H-indole-3-carbonitrile CAS No. 194490-14-7](/img/structure/B576065.png)
5-chloro-1H-indole-3-carbonitrile
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Overview
Description
5-Chloro-1H-indole-3-carbonitrile is an indole derivative . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular structure of 5-chloro-1H-indole-3-carbonitrile consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
Indole derivatives, including 5-chloro-1H-indole-3-carbonitrile, are ideal precursors for the synthesis of active molecules. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .Scientific Research Applications
Multicomponent Reactions
5-chloro-1H-indole-3-carbonitrile and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Synthesis of Active Molecules
The indole family, including 5-chloro-1H-indole-3-carbonitrile, are ideal precursors for the synthesis of active molecules. They are essential for generating biologically active structures .
Preparation of Benzoyl Indoles
5-chloro-1H-indole-3-carbonitrile is used as a reactant for the chemoselective and regioselective preparation of benzoyl indoles .
Synthesis of Dihydroisoquinolines
This compound is used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .
Development of PPARα/γ Dual Agonists
5-chloro-1H-indole-3-carbonitrile is used in the preparation of novel PPARα/γ dual agonists. These agonists have potential applications in the treatment of metabolic syndrome and Insulin-Dependent Diabetes Mellitus (IDDM) .
Preparation of Biologically Active Indoles
Indole-3-carbonitrile, a related compound, is used as a synthesis reagent for the preparation of biologically active indoles .
7. Inhibitors of Glycogen Synthase Kinase 3β (GSK-3) Indole-3-carbonitrile is used in the preparation of inhibitors of glycogen synthase kinase 3β (GSK-3), a protein kinase involved in cellular energy metabolism, neuronal cell development, and body pattern formation .
HIV-1 Integrase Inhibitors
Indole-3-carbonitrile is also used in the preparation of HIV-1 integrase inhibitors. HIV-1 integrase is an enzyme produced by the HIV virus that enables its genetic material to be integrated into the DNA of the infected cell .
Mechanism of Action
Target of Action
5-Chloro-1H-indole-3-carbonitrile is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1H-indole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMMMHWMPSFPSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652994 |
Source
|
Record name | 5-Chloro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
194490-14-7 |
Source
|
Record name | 5-Chloro-1H-indole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194490-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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